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Compound of Interest

Compound Name: Ethyl 5-chloro-2-iodobenzoate

Cat. No.: B3026556

An In-Depth Technical Guide to Ethyl 5-Chloro-2-lodobenzoate: Properties, Reactivity, and
Spectroscopic Analysis

Introduction

Ethyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a highly
versatile and valuable intermediate in modern organic synthesis. Its strategic importance is
particularly pronounced in the pharmaceutical industry, where it functions as a key building
block for complex active pharmaceutical ingredients (APIs), including novel hypoglycemic
agents. The unique arrangement of its functional groups—an ethyl ester, a chloro substituent,
and a highly reactive iodo substituent—provides a platform for sequential and site-selective
chemical modifications.

This technical guide offers a comprehensive examination of the physical and chemical
properties of Ethyl 5-chloro-2-iodobenzoate. It is designed for researchers, medicinal
chemists, and process development scientists who require a deep understanding of this
compound's characteristics to effectively harness its synthetic potential. We will delve into its
structural attributes, reactivity profile, spectroscopic signatures, and established experimental
protocols, grounding all claims in authoritative data.

Compound Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the successful
application of any chemical reagent. Ethyl 5-chloro-2-iodobenzoate is unambiguously
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identified by its CAS number and molecular structure.

Figure 1: Chemical Structure of Ethyl 5-chloro-2-iodobenzoate.

The core physical and chemical identifiers for this compound are summarized below.

Identifier Value Source
IUPAC Name ethyl 2-chloro-5-iodobenzoate [1]

CAS Number 289039-54-9 [11[2]13][4]
Molecular Formula CoHsClIO2 [1][2][5]
Molecular Weight 310.51 g/mol [1][5]

Canonical SMILES

CCOC(=0)C1=C(C=CC(=C1)l)
cl

[1](2]

InChlKey

YKRGIIMFCRDMOU-
UHFFFAOYSA-N

[1]2]

A summary of its key physical properties is provided in the table below. Note that some data is

based on computational predictions where experimental values are not readily available.

Property Value Source
White to light yellow crystalline
Appearance ] [6]
powder (related acid)
Boiling Point 328.7 °C at 760 mmHg [7]
Density 1.745 g/cm3 [7]
Melting Point Not experimentally determined  [7]
Expected to be soluble in
common organic solvents
Solubility (e.g., ethyl acetate, N/A
dichloromethane, THF) and
poorly soluble in water.
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Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 5-chloro-2-iodobenzoate is dictated by the differential reactivity
of its halogen substituents and the ester functional group.

The Carbon-lodine Bond: A Gateway to Cross-Coupling

The most significant chemical attribute of this molecule is the presence of both chlorine and
iodine on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), the carbon-iodine (C-1) bond is significantly more reactive than the carbon-
chlorine (C-CI) bond.

Expertise & Experience Insight: This preferential reactivity is due to the lower bond dissociation
energy of the C-l bond compared to the C-Cl bond. Consequently, the oxidative addition of the
C-I bond to a low-valent palladium catalyst occurs at a much faster rate and under milder
conditions than the C-CI bond. This allows for selective functionalization at the C2 position,
leaving the C5 chloro-substituent intact for subsequent transformations if desired. This makes
the molecule a powerful tool for building molecular complexity in a controlled manner.[8]

Pd(0) Catalyst Base
(e.g., Pd(PPh3)a) (e.g., NazCOs, K3POa)

R-B(OH)2

1 Suzuki Coupling

Ethyl 5-chloro-2-iodobenzoate

Ethyl 5-chloro-2-(R)-benzoate

Click to download full resolution via product page

Figure 2: Generic Suzuki coupling reaction pathway.
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Ester Hydrolysis (Saponification)

The ethyl ester group can be readily hydrolyzed under basic conditions to yield the
corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid.[9] This reaction, known as
saponification, is a fundamental transformation that unmasks a carboxylate group for further
functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of Ethyl 5-chloro-2-iodobenzoate[9]

e Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,
combine Ethyl 5-chloro-2-iodobenzoate (1 equivalent), water (approx. 4 volumes), sodium
hydroxide (approx. 1.1 equivalents), and ethanol (approx. 0.15 volumes).

e Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Maintain this temperature until
the reaction is complete, as monitored by a suitable technique like Thin Layer
Chromatography (TLC).

o Scientist's Note: Ethanol is used as a co-solvent to increase the solubility of the organic
ester in the agueous sodium hydroxide solution, thereby accelerating the reaction rate.

o Workup: After cooling, filter the reaction mixture through diatomaceous earth to remove any
particulates.

o Precipitation: Transfer the filtrate to a beaker and, under agitation, add hydrochloric acid to
adjust the pH to 1-2. This protonates the sodium carboxylate salt, causing the less soluble
carboxylic acid to precipitate out of the solution.

« |solation: Collect the solid product by filtration. Wash the filter cake with dilute hydrochloric
acid and then water to remove inorganic salts.

e Drying: Dry the solid product under reduced pressure at a temperature below 50 °C to yield
pure 2-chloro-5-iodobenzoic acid.

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely
published, its spectroscopic features can be reliably predicted based on its structure and data
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from analogous compounds.[10][11]

Data Presentation: Predicted Spectroscopic Features
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Predicted Chemical

Spectroscopy Feature . Rationale
Shift /| Wavenumber
Three distinct signals
in the aromatic region.
The positions are
influenced by the
) electron-withdrawing
1H NMR Aromatic-H 6 7.0-8.0 ppm
effects of the ester, Cl,
and | groups. Splitting
patterns will be
complex due to meta
and para couplings.
Methylene protons of
the ethyl group,
deshielded by the
adjacent oxygen
-CHz- (quartet) 0 ~4.4 ppm o
atom. Splitinto a
quartet by the
neighboring methyl
group.
Methyl protons of the
ethyl group, split into a
-CHs (triplet) 0 ~1.4 ppm triplet by the
neighboring
methylene group.
Carbonyl carbon of
13C NMR C=0 (ester) 4 ~165 ppm
the ester group.
Four signals for the
. aromatic carbons not
Aromatic-C 0128 - 142 ppm )
directly attached to
halogens.
C-l 0 ~94 ppm Carbon directly

attached to iodine,

significantly shielded

© 2025 BenchChem. All rights reserved.

6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

by the heavy atom
effect.[10]

Carbon directly

C-Cl 4 ~130-135 ppm _
attached to chlorine.
Methylene carbon of
-CHz- 0 ~62 ppm
the ethyl group.
Methyl carbon of the
-CHs 0 ~14 ppm
ethyl group.
Strong, sharp
absorption
IR C=0 Stretch ~1720-1735 cm™? characteristic of an
ester carbonyl group.
[10]
Strong absorption for
C-O Stretch ~1250-1300 cm™1
the ester C-O bond.
) Multiple medium-
Aromatic C=C ~1450-1600 cm~2

intensity bands.

C-H (Aromatic)

~3050-3100 cm™*

Medium to weak

absorptions.

C-H (Aliphatic)

~2850-2980 cm?

Medium absorptions

from the ethyl group.

Mass Spec

Molecular lon (M+)

The molecular ion
m/z = 310
peak.

Isotope Pattern

M* and M+2 peaks in

~3:1 ratio

Characteristic pattern
due to the presence of
one chlorine atom
(3°Cl and 37Cl

isotopes).

Synthesis and Characterization Workflows
Synthesis via Sandmeyer Reaction
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A common route to this class of compounds involves a Sandmeyer reaction, starting from an
amino-substituted precursor. The following is a generalized workflow based on patent literature.
[12]

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate[12]

» Diazotization: Ethyl 2-amino-5-iodobenzoate is treated with sodium nitrite in the presence of
a strong acid (like HCI) at low temperatures (0-5 °C) to form a diazonium salt.

o Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of
cuprous chloride (CuCl) in hydrochloric acid.

o Scientist's Note: This is the key chlorination step. The Cu(l) catalyst facilitates the
replacement of the diazonium group (-N2) with a chlorine atom, releasing nitrogen gas.
The reaction is often warmed gently after the addition to ensure completion.

o Extraction: Upon completion, the reaction mixture is extracted with an organic solvent, such
as dichloromethane.

« Purification: The organic layer is washed, dried, and the solvent is removed under reduced
pressure to yield the crude product, which can be further purified by chromatography or
distillation. A reported yield for this transformation is 92%.[12]
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Figure 3: Synthesis workflow via Sandmeyer reaction.

Protocol for Spectroscopic Analysis

Trustworthiness through Self-Validation: The following protocols are standard operating
procedures designed to yield high-quality, reproducible data for structural confirmation.

 NMR Spectroscopy[10]

o Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in
approximately 0.6 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.
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o Data Acquisition: Acquire *H and *3C NMR spectra on a spectrometer (e.g., 400 MHz or

higher). Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly

for the 13C spectrum.

e IR Spectroscopy[10]

o Sample Preparation: As the compound is likely a low-melting solid or liquid, an Attenuated

Total Reflectance (ATR) accessory is ideal. Apply a small, pure sample directly onto the

ATR crystal.

o Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm~1. Perform a

background scan immediately prior to the sample scan to subtract atmospheric H20 and

CO:z signals.

Safety and Handling

Ethyl 5-chloro-2-iodobenzoate is a chemical reagent that must be handled with appropriate

care. The following GHS hazard classifications have been reported.[1]

Hazard Code Description

H302 Harmful if swallowed

H312 Harmful in contact with skin
H315 Causes skin irritation

H319 Causes serious eye irritation
H332 Harmful if inhaled

H335 May cause respiratory irritation

Handling Recommendations:

e Always work in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.
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» Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

Ethyl 5-chloro-2-iodobenzoate is a synthetically powerful intermediate whose value lies in the
precise arrangement of its functional groups. The differential reactivity of the C-I versus C-Cl
bonds provides a reliable handle for selective cross-coupling reactions, while the ester group
offers a site for hydrolysis and subsequent derivatization. The predictive spectroscopic data
and established synthetic protocols outlined in this guide provide researchers with the critical
information needed to confidently and effectively utilize this compound in the development of
novel molecules for the pharmaceutical and materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://patents.google.com/patent/CN104086361A/en
https://patents.google.com/patent/CN104086361A/en
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

